molecular formula C12H11NO3 B11886422 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 860206-40-2

2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11886422
CAS No.: 860206-40-2
M. Wt: 217.22 g/mol
InChI Key: VFGBFYRFHNFJDC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds. This particular compound is notable for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach includes the use of monoethyl malonate with N,N’-dicyclohexylcarbodiimide to form intermediate anilides, which then undergo cyclization .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies, such as one-pot reactions or flow chemistry techniques. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the virus . The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparison with Similar Compounds

    Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Quinine: A naturally occurring compound with a similar quinoline structure.

Uniqueness: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .

Properties

CAS No.

860206-40-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-4-8-9(5-6)13-7(2)10(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

VFGBFYRFHNFJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(N2)C)C(=O)O

Origin of Product

United States

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